![molecular formula C13H10Cl2O B13050931 4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13050931.png)
4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is a chemical compound belonging to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the biphenyl structure, along with a hydroxyl group. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL typically involves the chlorination of 4-methyl-[1,1’-biphenyl]-2-OL. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced separation techniques such as distillation and crystallization further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atoms can be reduced to form the corresponding biphenyl compound without chlorine.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium amide or Grignard reagents under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-one.
Reduction: Formation of 4-methyl-[1,1’-biphenyl]-2-OL.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows the compound to form hydrogen bonds and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4,4’-Dichlorobiphenyl: Similar structure but lacks the methyl and hydroxyl groups.
4-Methylbiphenyl: Similar structure but lacks the chlorine and hydroxyl groups.
4-Hydroxybiphenyl: Similar structure but lacks the chlorine and methyl groups.
Uniqueness: 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is unique due to the combination of chlorine atoms, a methyl group, and a hydroxyl group on the biphenyl structure. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H10Cl2O |
|---|---|
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
4-chloro-2-(4-chlorophenyl)-5-methylphenol |
InChI |
InChI=1S/C13H10Cl2O/c1-8-6-13(16)11(7-12(8)15)9-2-4-10(14)5-3-9/h2-7,16H,1H3 |
Clé InChI |
WSDUBROPQIZMOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)
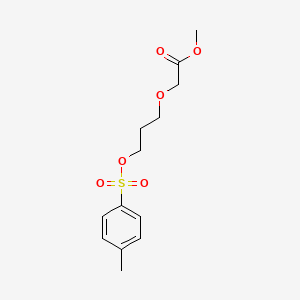
![6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13050862.png)
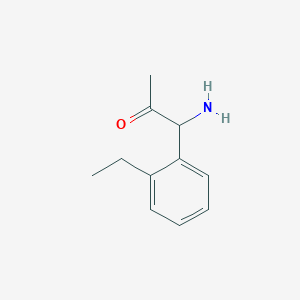
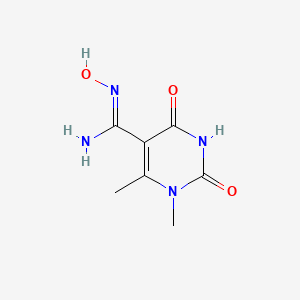
![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)
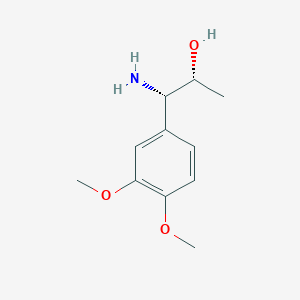
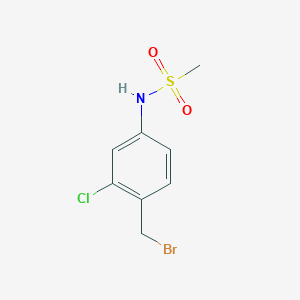

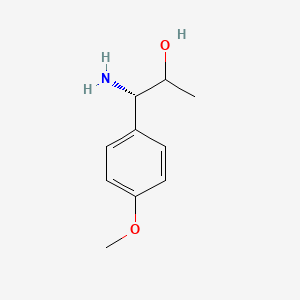
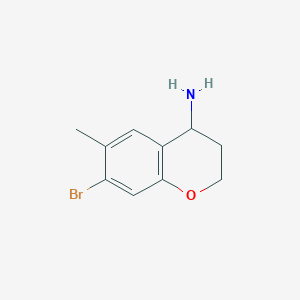

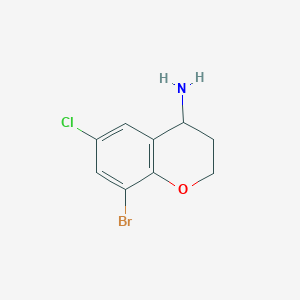
![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B13050918.png)
